molecular formula C23H18ClN5O3S B12151597 acetamide,2-[[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-

acetamide,2-[[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-

Cat. No.: B12151597
M. Wt: 479.9 g/mol
InChI Key: WRAMVZDOXZTUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, 2-[[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- is a complex organic compound that features a unique combination of functional groups, including an acetamide, a triazole ring, and a dibenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetamide, 2-[[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- typically involves multi-step organic reactions. One common approach is the condensation of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 2-methoxy-3-dibenzofuranamine under specific conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Acetamide, 2-[[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and dibenzofuran moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains[7][7].

Comparison with Similar Compounds

  • Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-
  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

Comparison:

Properties

Molecular Formula

C23H18ClN5O3S

Molecular Weight

479.9 g/mol

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide

InChI

InChI=1S/C23H18ClN5O3S/c1-31-20-10-16-15-4-2-3-5-18(15)32-19(16)11-17(20)26-21(30)12-33-23-28-27-22(29(23)25)13-6-8-14(24)9-7-13/h2-11H,12,25H2,1H3,(H,26,30)

InChI Key

WRAMVZDOXZTUBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4N)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.